![molecular formula C28H25N3OS B2817495 3-(4-ethylphenyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034588-52-6](/img/structure/B2817495.png)
3-(4-ethylphenyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
3-(4-ethylphenyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C28H25N3OS and its molecular weight is 451.59. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Structural Insights
- The synthesis and characterization of related pyrimidinone derivatives involve reactions that afford moderate to good yields, demonstrating the versatility of these compounds in synthetic chemistry. For instance, reactions of pyrimidine compounds with ethyl acetoacetate and various 1,3-dicarbonyl compounds have been explored, yielding novel derivatives with potential pharmacological properties. These studies are significant for understanding the synthetic routes and structural features of such compounds, highlighting the importance of elemental analyses, IR, 1H and 13C NMR spectral data in characterizing these molecules (Önal et al., 2010) (Önal et al., 2008).
Biological Activities and Pharmacological Potential
- The exploration of antitumor activities and potential therapeutic applications of pyrimidine derivatives, including studies on new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, illustrates the compounds' significant anticancer potential. The synthesis of these derivatives and their evaluation against various human cancer cell lines offer insights into the structure-activity relationships critical for the development of novel anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial and Anti-inflammatory Activities
- Several studies have synthesized new bioactive pyrimidine derivatives, assessing their anti-inflammatory, CNS depressant, and antimicrobial activities. These compounds exhibit promising biological activities, showcasing the pyrimidine scaffold's potential in developing new therapeutic agents (Ashalatha et al., 2007).
Structural and Optical Properties
- The structural parameters, electronic, and nonlinear optical exploration of thiopyrimidine derivatives through DFT/TDDFT studies compared with experimental data emphasize the significance of pyrimidine rings in nonlinear optics (NLO) and medicine. These findings demonstrate the compounds' NLO character and potential for optoelectronic applications (Hussain et al., 2020).
properties
IUPAC Name |
3-(4-ethylphenyl)-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3OS/c1-3-20-12-14-23(15-13-20)31-27(32)26-25(24(17-29-26)22-10-5-4-6-11-22)30-28(31)33-18-21-9-7-8-19(2)16-21/h4-17,29H,3,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPSMPWHTVYNOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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